Davallin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

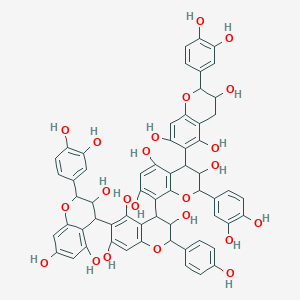

Davallin is a natural compound that is derived from the fern plant, Davallia mariesii. It has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic effects.

Scientific Research Applications

Proanthocyanidin Isolation and Protein Kinase C Inhibition

Davallin, identified as a tetrameric proanthocyanidin, has been isolated from the rhizomes of Davallia mariesii Moore, a species in the Davalliaceae family. This compound demonstrates an ability to inhibit protein kinase C, a key player in various cellular processes. The structure of davallin was determined using 2D NMR spectroscopy techniques, including HMQC and HMBC (Cui et al., 1991). Another study also isolated davallin along with other compounds from Davallia mariesii Moore and confirmed its inhibitory action on protein kinase C (Cui et al., 1993).

Potential Role in Obesity and Diabetes Treatment

Davalintide, a novel amylin-mimetic peptide, is derived from the study of davallin. It has shown potential in regulating food intake and body weight in rodents, indicating its applicability in treating obesity and diabetes. This compound binds with high affinity to amylin, calcitonin, and calcitonin gene-related peptide receptors, displaying prolonged action and metabolic benefits (Mack et al., 2010); (Mack et al., 2011).

Antioxidant and Anti-inflammatory Properties

Research has also highlighted the antioxidant properties of compounds like davallialactone, derived from related species. Davallialactone has shown effectiveness in reducing reactive oxygen species (ROS) levels and enhancing sperm motility, indicating its potential application in reproductive technologies and oxidative stress management (Yi et al., 2016). Additionally, it exhibits anti-inflammatory effects in dental pulp cells, suggesting its use in oral health conditions like pulpitis and periodontitis (Lee et al., 2011).

Osteoclast Differentiation and Bone Health

The ethanol extracts of Davallia formosana, closely related to davallin, have been studied for their effects on osteoclast differentiation and bone health. These extracts, including compounds like epicatechin, have demonstrated the ability to suppress nuclear factor-κB activation, which is pivotal in osteoclastogenesis, thereby offering therapeutic potential for diseases associated with excessive osteoclastic activity (Lin et al., 2013).

Anti-Cancer Potential

Davallic acid, a major compound in Davallia divaricata Blume, has shown promising results in inhibiting the proliferation of lung cancer cells. Its ability to induce reactive oxygen species generation and activate caspases underscores its potential as a natural anti-cancer compound, particularly for lung cancer treatment (Cheng et al., 2012).

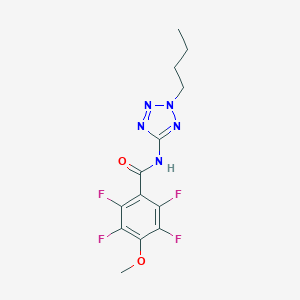

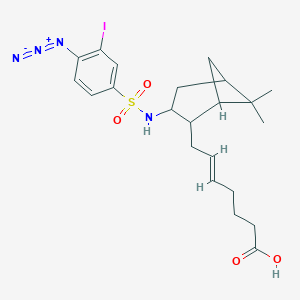

properties

CAS RN |

139390-86-6 |

|---|---|

Product Name |

Davallin |

Molecular Formula |

C60H50O23 |

Molecular Weight |

1139 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-6-yl]-8-[6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C60H50O23/c61-24-6-1-20(2-7-24)57-55(79)50(47-41(82-57)19-37(73)44(52(47)76)48-42-33(69)14-25(62)15-40(42)81-58(53(48)77)22-4-9-28(64)31(67)12-22)46-35(71)17-34(70)45-49(54(78)59(83-60(45)46)23-5-10-29(65)32(68)13-23)43-36(72)18-39-26(51(43)75)16-38(74)56(80-39)21-3-8-27(63)30(66)11-21/h1-15,17-19,38,48-50,53-59,61-79H,16H2 |

InChI Key |

LXCJDJORVXDTBW-UHFFFAOYSA-N |

SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=C(C(=C6)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=C(C(=C6)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

synonyms |

davallin epicatechin-(4-6)-epiafzelechin-(4-8)-epicatechin-(4-6)-epicatechin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)